2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
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Overview
Description
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is performed under microwave irradiation at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that this method could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo ring.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound exhibits biological activities, including acting as inhibitors for enzymes such as JAK1, JAK2, and PHD-1.
Material Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of JAK1 and JAK2, the compound binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo ring structure but differ in the attached pyrimidine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazolo ring and exhibit different biological activities.
Uniqueness
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H5F3N4 |
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Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5-3-4(11)1-2-14(5)13-6/h1-3H,11H2 |
InChI Key |
ULFSVBHEKCKZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(F)(F)F)C=C1N |
Origin of Product |
United States |
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